molecular formula C17H12FN3 B5410913 3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5410913
M. Wt: 277.29 g/mol
InChI Key: NPEQGIVYHKKNRO-LCYFTJDESA-N
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Description

3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound belongs to the class of acrylonitrile derivatives, which have been found to possess a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis. It may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. It has also been found to possess anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potent biological activity, which makes it a valuable tool for studying various cellular processes. However, its limited solubility in water may pose a challenge in some experiments, requiring the use of organic solvents.

Future Directions

There are several future directions for research on 3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further studies on its mechanism of action and toxicity profile are needed to fully understand its potential as a therapeutic agent.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent biological activity, low toxicity, and anti-inflammatory properties make it a valuable tool for studying various cellular processes and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile with 3-fluorobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of the desired product. The purity of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

3-(3-fluorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Another area of research is the antimicrobial activity of this compound. This compound has been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antifungal activity against Candida albicans.

properties

IUPAC Name

(Z)-3-(3-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c1-21-16-8-3-2-7-15(16)20-17(21)13(11-19)9-12-5-4-6-14(18)10-12/h2-10H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEQGIVYHKKNRO-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C\C3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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